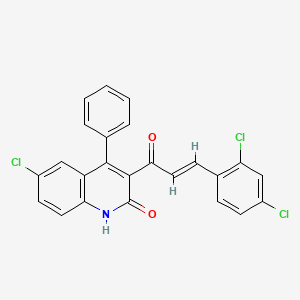
(E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C24H14Cl3NO2 and its molecular weight is 454.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by various studies and data.
Chemical Structure and Properties
The compound's chemical structure is characterized by a quinoline backbone with chloro and dichlorophenyl substituents. Its molecular formula is C24H17ClN2O2 with a molecular weight of 400.9 g/mol. The presence of these functional groups is critical for its biological activity.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. It affects cell cycle regulation by inhibiting cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
- Case Study : In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated a dose-dependent decrease in cell viability, with IC50 values reported at approximately 12 µM for MCF-7 cells and 15 µM for A549 cells.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens.
- Antibacterial Activity : Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Antifungal Activity : The compound demonstrated antifungal activity against Candida albicans with an MIC of 16 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
| Candida albicans | 16 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in animal models.
- Experimental Model : In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to the control group.
- Results : The reduction in paw edema was measured at approximately 50% after administration of the compound at a dose of 20 mg/kg.
特性
IUPAC Name |
6-chloro-3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl3NO2/c25-16-9-10-20-18(12-16)22(15-4-2-1-3-5-15)23(24(30)28-20)21(29)11-7-14-6-8-17(26)13-19(14)27/h1-13H,(H,28,30)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJLBKKWTUUCU-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














